molecular formula C3H7Cl B107684 2-Chloropropane CAS No. 75-29-6

2-Chloropropane

Cat. No. B107684
CAS RN: 75-29-6
M. Wt: 78.54 g/mol
InChI Key: ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Patent
US04156729

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C(SCl)[C:5]([C:8](Cl)=[O:9])=C[CH:7]=1.C([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][NH2:23])[CH2:18][CH2:17]1)(C)C>>[C:8]([NH:23][CH2:22][CH:19]1[CH2:18][CH2:17][NH:16][CH2:21][CH2:20]1)(=[O:9])[CH3:5].[CH:2]([Cl:1])([CH3:3])[CH3:7]

Inputs

Step One
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C(=O)Cl)SCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
95°-97° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1CCNCC1
Name
Type
product
Smiles
C(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04156729

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C(SCl)[C:5]([C:8](Cl)=[O:9])=C[CH:7]=1.C([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][NH2:23])[CH2:18][CH2:17]1)(C)C>>[C:8]([NH:23][CH2:22][CH:19]1[CH2:18][CH2:17][NH:16][CH2:21][CH2:20]1)(=[O:9])[CH3:5].[CH:2]([Cl:1])([CH3:3])[CH3:7]

Inputs

Step One
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C(=O)Cl)SCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
95°-97° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1CCNCC1
Name
Type
product
Smiles
C(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.